1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one
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Overview
Description
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is a chemical compound with a complex structure that includes a brominated oxolane ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one typically involves the bromination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclization step may involve the use of a base such as sodium hydride (NaH) to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the brominated group to a hydrogenated group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The brominated oxolane ring can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R)-3-(2-chloropropan-2-yl)oxolan-2-yl]propan-2-one
- 1-[(3R)-3-(2-fluoropropan-2-yl)oxolan-2-yl]propan-2-one
- 1-[(3R)-3-(2-iodopropan-2-yl)oxolan-2-yl]propan-2-one
Uniqueness
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
CAS No. |
676248-81-0 |
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Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C10H17BrO2/c1-7(12)6-9-8(4-5-13-9)10(2,3)11/h8-9H,4-6H2,1-3H3/t8-,9?/m1/s1 |
InChI Key |
YPHAYRMTIOXJOE-VEDVMXKPSA-N |
Isomeric SMILES |
CC(=O)CC1[C@@H](CCO1)C(C)(C)Br |
Canonical SMILES |
CC(=O)CC1C(CCO1)C(C)(C)Br |
Origin of Product |
United States |
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